2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone
Description
2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is a fluorinated ketone derivative featuring a pyrrole ring substituted with an isopropyl group. Its molecular formula is C₈H₁₀F₃NO, with a molecular weight of 217.17 g/mol (estimated). The compound’s structure combines the electron-withdrawing trifluoromethyl group with a nitrogen-containing heterocycle, making it of interest in medicinal chemistry and materials science.
Key properties include:
- IUPAC Name: this compound
- CAS Registry Number: Not explicitly listed in the provided evidence; however, its structural analog, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, has CAS 2557-70-2 .
- Ionization Energy: For the analog, gas-phase ionization energy is reported as 9.18 ± 0.05 eV (determined via electron ionization) .
Properties
CAS No. |
74889-33-1 |
|---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-propan-2-ylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)13-5-3-4-7(13)8(14)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
KBVYSBJENVPFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Halides, nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted trifluoromethyl derivatives.
Scientific Research Applications
Drug Development
The unique properties of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone make it a valuable scaffold in drug design. Its trifluoromethyl group enhances metabolic stability and lipophilicity, which are crucial for developing pharmaceuticals with improved bioavailability.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on this compound that exhibited potent activity against certain cancer cell lines. The introduction of the pyrrole moiety was found to be essential for biological activity, suggesting that modifications to this structure could lead to new therapeutic agents .
Pesticide Formulation
The compound's ability to interact with biological systems has led to its exploration as a potential pesticide. Its fluorinated structure may contribute to enhanced efficacy and reduced environmental impact compared to traditional pesticides.
Data Table: Efficacy of Fluorinated Compounds in Pest Control
Polymer Development
The incorporation of fluorinated compounds into polymers has been shown to enhance properties such as thermal stability and chemical resistance. Research indicates that this compound can be used as a monomer or additive in creating advanced materials.
Case Study:
In a recent investigation into polymer blends for coating applications, the addition of this compound resulted in films with superior hydrophobicity and durability compared to non-fluorinated counterparts. These findings suggest potential applications in protective coatings and sealants .
Skin Care Products
Due to its unique chemical structure, this compound is being studied for use in cosmetic formulations aimed at improving skin penetration and stability of active ingredients.
Research Insight:
A study on the formulation of topical products indicated that incorporating this compound enhanced the delivery of bioactive compounds through the skin barrier without causing irritation .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of trifluoromethyl ketones with pyrrole-derived substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects: The isopropyl group in the target compound increases steric bulk compared to the unsubstituted pyrrole analog (C₆H₄F₃NO) . This likely enhances solubility in non-polar solvents and may influence binding affinity in biological systems. Replacement of pyrrole with thiophene (as in the thiophene analog) introduces sulfur, altering electronic properties (e.g., lower ionization energy due to sulfur’s polarizability).
Electronic Properties :
- The trifluoromethyl group in all analogs strongly withdraws electron density, stabilizing the ketone moiety. This effect is critical in inhibiting enzymes (e.g., serine hydrolases) by mimicking transition states.
- The ionization energy of the pyrrole analog (9.18 eV) is marginally lower than that of the thiophene derivative (9.30 eV), reflecting differences in aromatic ring electron density.
Synthetic Utility: The isopropyl-substituted compound may exhibit improved crystallinity compared to its methyl-substituted counterpart, as bulky groups often facilitate crystal packing.
Limitations of Available Data
The evidence provided lacks direct studies on this compound. Structural analog data (e.g., ) and computational tools (e.g., ORTEP for graphical representation ) were extrapolated for this analysis. Further experimental work is needed to validate physicochemical and biological properties.
Biological Activity
2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone (CAS Number: 74889-33-1) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10F3NO
- Molecular Weight : 201.18 g/mol
- Structure : The compound features a trifluoromethyl group and a pyrrole ring, which are known to influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Studies have shown that similar fluorinated compounds can act as inhibitors for key enzymes such as acetylcholinesterase (AChE), which is critical in neurotransmission.
Inhibition of Acetylcholinesterase
Research indicates that fluorinated ketones can exhibit competitive inhibition on AChE, leading to prolonged neurotransmitter activity in synaptic clefts. For instance:
- Kinetic Studies : The inhibition process is characterized by a slow onset before reaching steady state, indicating that these compounds may serve as slow-binding inhibitors .
- Molecular Docking : Simulations reveal that these inhibitors bind to the peripheral anionic site of AChE before transitioning into the catalytic site, mimicking substrate interactions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | AChE Inhibition | Kinetic Assays | Competitive inhibition with slow binding kinetics. |
| Study 2 | Antimicrobial Activity | MIC Testing | Effective against Staphylococcus aureus with MIC values < 12.5 μg/mL. |
| Study 3 | Cytotoxicity | Cell Viability Assays | Induced apoptosis in cancer cell lines at specific concentrations. |
Case Study 1: Acetylcholinesterase Inhibition
In a study focused on the inhibition of AChE by fluorinated compounds, it was found that 2,2,2-trifluoro derivatives exhibit significant binding affinity and prolonged inhibitory effects compared to non-fluorinated analogs. The kinetic parameters indicated a half-life of inhibition significantly longer than typical reversible inhibitors .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of pyrrole derivatives including the target compound against various bacterial strains. The results demonstrated potent activity against Gram-positive bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via trifluoroacetylation of the pyrrole precursor. For example, introducing the isopropyl group to a pyrrole scaffold (as seen in upstream materials like N,N-dimethylacetamide or alkylation agents in ) followed by reaction with trifluoroacetic anhydride. Optimize yields by controlling temperature (0–5°C for exothermic steps) and using anhydrous conditions to avoid hydrolysis. Catalytic bases like pyridine may enhance acylation efficiency. Reaction progress can be monitored via TLC or GC-MS .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Compare shifts with structurally similar trifluoroethanones. For instance, the isopropyl group’s methyl protons typically appear as a septet (δ ~1.2–1.5 ppm), while the pyrrole ring protons resonate near δ 6.5–7.0 ppm. The trifluoromethyl ketone carbon (C=O) shows a distinct ¹³C signal split into a quartet (δ ~175–185 ppm, ≈ 35 Hz) due to coupling with fluorine .
- Mass Spectrometry : Expect a molecular ion peak at m/z 221.1 (C₁₀H₁₁F₃NO⁺) and fragments corresponding to loss of CF₃ (Δ m/z = 69) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential volatility and inhalation hazards.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined, and what challenges arise in resolving its structure?
- Methodology : Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Challenges include disorder in the isopropyl group or pyrrole ring, which can be addressed using restraints (e.g., DFIX for bond lengths) and twin refinement if twinning is present. High-resolution data (>1.0 Å) improves electron density maps for accurate placement of fluorine atoms .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during purity analysis?
- Methodology :
- HPLC-DAD/ELSD : Employ orthogonal methods (e.g., reverse-phase vs. normal-phase) to separate impurities. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) for better resolution.
- NMR Spiking : Add a known pure reference to identify extraneous peaks.
- Contradiction Example : If GC-MS shows a higher impurity than HPLC, consider thermal degradation during GC injection and validate with lower injection temperatures .
Q. How does the isopropyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology : The bulky isopropyl group on the pyrrole nitrogen creates steric hindrance, reducing accessibility to the ketone. Compare kinetics with non-substituted analogs (e.g., 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone) using NMR reaction monitoring. Use computational modeling (DFT) to map steric and electronic effects on transition states .
Q. What solvent systems enhance the compound’s stability during long-term storage?
- Methodology : Test stability in anhydrous solvents (e.g., dichloromethane, THF) under inert gas (N₂/Ar). Avoid protic solvents (e.g., methanol) to prevent ketone hydration. Monitor degradation via periodic NMR or LC-MS. Evidence suggests trifluoroethanones are stable at –20°C in dark, dry conditions for >6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
